2-Propenoic acid, 3-cyclopentyl-2-methyl-
CAS No.:
Cat. No.: VC20263085
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O2 |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 3-cyclopentyl-2-methylprop-2-enoic acid |
| Standard InChI | InChI=1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,11) |
| Standard InChI Key | CJCPUSYBAQVMQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC1CCCC1)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-Propenoic acid, 3-cyclopentyl-2-methyl-, belongs to the class of α,β-unsaturated carboxylic acids. Its structure consists of:
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A propenoic acid core (CH₂=CH–COOH) with a methyl group (–CH₃) at the second carbon (C2) and a cyclopentyl ring (–C₅H₉) at the third carbon (C3).
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The presence of both electron-donating (methyl) and sterically bulky (cyclopentyl) substituents, which influence its electronic configuration and reactivity.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 3-cyclopentyl-2-methylpropenoic acid likely involves:
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Friedel-Crafts Acylation: Cyclopentane could react with acetyl chloride in the presence of AlCl₃ to form cyclopentyl methyl ketone.
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Aldol Condensation: The ketone undergoes condensation with formaldehyde to introduce the α,β-unsaturated system.
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Oxidation: Conversion of the aldol product to the carboxylic acid via Jones oxidation.
Alternative routes may leverage cross-metathesis reactions using Grubbs catalysts to couple cyclopentene derivatives with pre-functionalized acrylic acid precursors .
Reactivity Profile
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Electrophilic Additions: The α,β-unsaturated system is susceptible to nucleophilic attack. For example, Michael additions with amines or thiols could yield β-substituted derivatives.
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Polymerization: The double bond enables radical or anionic polymerization, forming polymers with potential applications in coatings or adhesives.
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Esterification: Reaction with alcohols (e.g., methanol) would produce methyl esters, which are more volatile and suitable for fragrance applications .
Industrial and Pharmacological Applications
Fragrance and Flavor Industry
Structurally similar esters, such as methyl 3-cyclopentylacrylate, are valued for their fruity, floral odors. The methyl ester derivative of 3-cyclopentyl-2-methylpropenoic acid could serve as a fragrance intermediate, though its odor profile remains uncharacterized .
Polymer Science
The compound’s α,β-unsaturated system makes it a candidate for:
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Copolymerization with styrene or acrylates to enhance thermal stability.
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Cross-linking agents in resin formulations, improving mechanical properties.
Biological Activity
While no direct studies exist on 3-cyclopentyl-2-methylpropenoic acid, related propenoic acid derivatives exhibit notable bioactivity:
In Senecio laetus extracts, propenoic acid derivatives contributed to dose-dependent antiproliferative effects against breast (MCF-7) and colon (HCT-116) cancer cells, with IC₅₀ values ranging from 45–80 µg/mL . The cyclopentyl and methyl substituents in 3-cyclopentyl-2-methylpropenoic acid may enhance membrane permeability, potentially improving bioavailability compared to simpler analogs.
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes to access stereoisomers for chiral drug intermediates.
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Pharmacological Screening: Evaluate anticancer and antimicrobial activity using in vitro models.
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Material Science Applications: Investigate copolymerization kinetics with vinyl monomers.
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